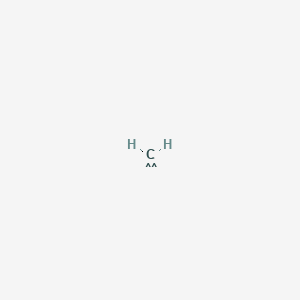

Methylene

Description

Properties

CAS No. |

2465-56-7 |

|---|---|

Molecular Formula |

CH2 |

Molecular Weight |

14.027 g/mol |

InChI |

InChI=1S/CH2/h1H2 |

InChI Key |

HZVOZRGWRWCICA-UHFFFAOYSA-N |

SMILES |

[CH2] |

Canonical SMILES |

[CH2] |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Stain: A Technical History of Methylene Blue in Biological Visualization

A deep dive into the origins and foundational applications of methylene blue, the first synthetic dye to revolutionize microscopy and bacteriology, this technical guide explores the pioneering work of the 19th-century scientists who transformed a textile colorant into an indispensable tool for revealing the microscopic world.

From its synthesis in a German chemical factory to its pivotal role in the laboratories of scientific luminaries like Robert Koch and Paul Ehrlich, this compound blue's journey is a testament to the intersection of industrial chemistry and biological discovery. This document provides researchers, scientists, and drug development professionals with a detailed account of the historical significance of this compound blue, including its chemical properties, early experimental protocols, and the mechanisms by which it selectively illuminates the intricate structures of life.

From Textile Dye to Laboratory Staple: The Dawn of Synthetic Staining

This compound blue, a member of the thiazine class of dyes, was first synthesized in 1876 by German chemist Heinrich Caro at the Badische Anilin- und Soda-Fabrik (BASF).[1][2][3][4][5] Initially intended for the burgeoning textile industry, its unique properties soon captured the attention of the scientific community.[2][6][7][8] The latter half of the 19th century was a period of intense advancement in microscopy, yet researchers were often limited by the lack of contrast in unstained biological specimens. The advent of synthetic aniline dyes from coal tar, like this compound blue, provided a vibrant new palette for visualizing cellular structures with unprecedented clarity.[9]

The Pioneers: Ehrlich, Koch, and the Elucidation of the Unseen

Two towering figures of 19th-century medicine, Paul Ehrlich and Robert Koch, were instrumental in elevating this compound blue from a simple dye to a cornerstone of histological and bacteriological investigation.[10][11]

Paul Ehrlich's Foray into In Vivo Staining and Neurology:

Paul Ehrlich, a German physician and scientist, was captivated by the selective staining properties of aniline dyes.[12][13] He theorized that if a dye could selectively bind to a specific tissue or microorganism, it could potentially be used as a "magic bullet" to target and destroy pathogens without harming the host.[14] This concept laid the groundwork for modern chemotherapy.[13]

Ehrlich's work with this compound blue was groundbreaking. In 1887, he described its remarkable ability to stain nerve fibers in vivo (vital staining).[1] He observed that a dilute solution of this compound blue, when injected into a living animal, would selectively color nerve endings.[5][9] This discovery opened up new avenues for the study of the nervous system.[11] He noted that the blue coloration developed upon exposure to air (oxygen), suggesting a redox-dependent mechanism.[1][9]

Robert Koch and the Identification of Pathogens:

Simultaneously, Robert Koch, a German physician and one of the founders of modern bacteriology, was searching for ways to visualize the elusive microorganisms responsible for devastating diseases. He found that this compound blue was an excellent stain for bacteria, providing clear differentiation from surrounding tissue.[4][10][15] Koch famously used this compound blue in his research on the tuberculosis pathogen, Mycobacterium tuberculosis.[4][10][16] His initial method involved staining with an alkaline solution of this compound blue and then counterstaining with Bismarck brown, which colored the tissue and other bacteria, leaving the tubercle bacilli a distinct blue.[10][16] This technique, and the subsequent modifications by others like Friedrich Loeffler, were critical in the identification and study of numerous bacterial pathogens.[2][17]

The Chemistry of Color: Mechanism of this compound Blue Staining

This compound blue is a cationic (positively charged) dye.[6][18][19][20][21] Its staining efficacy is based on a straightforward electrostatic interaction. The positively charged this compound blue molecule is attracted to and binds with negatively charged (anionic) components within the cell.[18][19][22] The most prominent of these are the phosphate groups of nucleic acids (DNA and RNA), which are abundant in the nucleus and ribosomes.[18][22] This interaction results in the characteristic blue staining of these structures, making them readily visible under a microscope.[18]

The selective staining of nerve fibers observed by Ehrlich is thought to involve the reduction of this compound blue to its colorless "leuco" form, which can more readily penetrate the cell membrane.[9] Once inside the neuron, it is re-oxidized to its blue, charged form, effectively trapping it within the cell.[9]

Quantitative Properties of this compound Blue

While detailed quantitative data from the 19th century is scarce, some key properties of this compound blue were understood and are summarized below.

| Property | Value/Description | Source |

| Chemical Formula | C₁₆H₁₈ClN₃S | [22] |

| Molar Mass | 319.85 g/mol | [23] |

| Appearance | Dark green crystalline powder | [24] |

| Solubility in Water | 3.55 g/100 mL | [23] |

| Absorption Maximum (λmax) | ~660-670 nm in water | [1][17][23][24][25] |

Foundational Experimental Protocols

The following are detailed methodologies for key historical experiments using this compound blue.

Protocol 1: Ehrlich's Method for Vital Staining of Nerve Fibers (Supravital Technique)

This protocol is a representation of the supravital staining technique described by Paul Ehrlich for examining nerve fibers in freshly removed tissue.

Materials:

-

Freshly excised tissue (e.g., muscle, skin)

-

This compound blue solution (dilute aqueous solution, exact concentration varied but often around 0.05% to 0.1%)

-

Ammonium molybdate solution (for fixation)

-

Microscope slides and coverslips

-

Dissecting instruments

Procedure:

-

Tissue Preparation: Immediately after removal from the animal, small, thin pieces of the tissue are prepared.

-

Staining: The tissue pieces are immersed in the dilute this compound blue solution. Alternatively, the dye solution can be injected into the tissue.

-

Oxidation: The stained tissue is exposed to the air for a period of time (e.g., 30-60 minutes). The selective blue staining of the nerve fibers will gradually develop during this time.

-

Fixation: To make the staining permanent, the tissue is immersed in an aqueous solution of ammonium molybdate.

-

Mounting and Observation: The fixed and stained tissue is then mounted on a microscope slide in a suitable medium (e.g., glycerin) and observed under a microscope.

Protocol 2: Koch's Staining Method for Tubercle Bacillus

This protocol is based on Robert Koch's original method for staining Mycobacterium tuberculosis.

Materials:

-

Sputum or other clinical sample containing tubercle bacilli

-

Microscope slides

-

Alkaline this compound Blue Solution (Koch's): A concentrated alcoholic solution of this compound blue mixed with a 10% potassium hydroxide solution.

-

Bismarck Brown Solution (Vesuvin): A saturated aqueous solution.

-

Bunsen burner for heat fixation

-

Microscope

Procedure:

-

Smear Preparation: A small amount of the sample is spread thinly on a clean microscope slide to create a smear.

-

Heat Fixation: The smear is allowed to air dry and then passed through the flame of a Bunsen burner a few times to fix the bacteria to the slide.

-

Primary Staining: The slide is flooded with the alkaline this compound blue solution and gently heated for a short period.

-

Washing: The slide is rinsed with water to remove excess stain.

-

Counterstaining: The slide is then flooded with the Bismarck brown solution for 1-2 minutes.

-

Final Washing and Drying: The slide is washed again with water and allowed to air dry.

-

Observation: The stained smear is examined under a microscope. The tubercle bacilli will appear as blue rods against a brownish-yellow background.

Protocol 3: Loeffler's Alkaline this compound Blue Staining

A modification of Koch's method, Loeffler's stain became a widely used simple stain for observing bacterial morphology.

Materials:

-

Bacterial culture

-

Microscope slides

-

Loeffler's this compound Blue Solution:

-

Solution A: 0.3 g of this compound blue in 30 mL of 95% ethanol.

-

Solution B: 0.01 g of potassium hydroxide in 100 mL of distilled water.

-

Working solution: Mix Solution A and Solution B.

-

-

Bunsen burner for heat fixation

-

Microscope

Procedure:

-

Smear Preparation: A smear of the bacterial culture is made on a clean microscope slide.

-

Heat Fixation: The smear is air-dried and heat-fixed.

-

Staining: The slide is covered with Loeffler's this compound blue solution for 1-3 minutes.

-

Washing: The slide is gently rinsed with tap water.

-

Drying: The slide is blotted dry with bibulous paper.

-

Observation: The slide is examined under the microscope. Bacteria will be stained blue. This method is particularly noted for revealing the metachromatic granules of Corynebacterium diphtheriae.[6]

Visualizing the unseen: Diagrams of Mechanisms and Workflows

To further elucidate the principles and procedures discussed, the following diagrams have been generated using the DOT language.

References

- 1. This compound blue - Wikipedia [en.wikipedia.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Local supravital staining with this compound blue as marking technique for neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Robert Koch: how he identified one of the 19th Century's biggest killers - BBC Science Focus Magazine [sciencefocus.com]

- 5. karger.com [karger.com]

- 6. hardydiagnostics.com [hardydiagnostics.com]

- 7. medicallabnotes.com [medicallabnotes.com]

- 8. This compound Blue: The Long and Winding Road from Stain to Brain: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular and Molecular Actions of this compound Blue in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The never-ending story of the fight against tuberculosis: from Koch’s bacillus to global control programs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paul Ehrlich - Wikipedia [en.wikipedia.org]

- 12. Histological Stains in the Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. The Interaction of this compound Blue with DNA [cjcu.jlu.edu.cn]

- 15. Robert Koch: From Anthrax to Tuberculosis – A Journey in Medical Science - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acid-Fast Positive and Acid-Fast Negative Mycobacterium tuberculosis: The Koch Paradox - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. macsenlab.com [macsenlab.com]

- 19. protocols.io [protocols.io]

- 20. Journal | Universitas Nahdlatul Ulama Surabaya [journal2.unusa.ac.id]

- 21. journal2.unusa.ac.id [journal2.unusa.ac.id]

- 22. benchchem.com [benchchem.com]

- 23. stainsfile.com [stainsfile.com]

- 24. uv-visible absorption spectrum of this compound blue dye peak wavelengths of maximum absorbance uses staining dye treatment of methemoglobinemia redox titration indicator molecular structure skeletal formulae example of aromatic spectra Doc Brown's chemistry revision notes [docbrown.info]

- 25. Absorption [this compound Blue] | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Chemical Properties of Methylene Blue

Abstract: Methylene blue (MB), a cationic phenothiazine dye, possesses a unique array of chemical properties that underpin its extensive applications in analytical chemistry, biology, and medicine. This document provides a comprehensive technical overview of its core chemical characteristics, including its structure, physicochemical properties, redox behavior, and spectroscopic profile. Detailed experimental protocols for its characterization and a summary of its mechanism of action in key biological signaling pathways are presented for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound blue is a heterocyclic aromatic compound.[1][2] Its formal IUPAC name is [7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium chloride.[3] The structure is characterized by a phenothiazine core, which is a tricyclic system consisting of two benzene rings linked by a sulfur and a nitrogen atom. This core structure is responsible for its color and redox activity.[2]

The molecule's extensive π-conjugated system is the chromophore responsible for its intense blue color in its oxidized state.[2]

Physicochemical Properties

The quantitative physicochemical properties of this compound blue are summarized in the tables below. It typically appears as a dark green, odorless crystalline powder with a bronze-like luster, which forms a deep blue solution when dissolved in water.[1][2][3]

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Molar Mass (Anhydrous) | 319.85 g/mol | [2][4][5] |

| Molar Mass (Trihydrate) | 373.9 g/mol | [6][7] |

| Melting Point | 190 °C (with decomposition) | [1][6] |

| Appearance | Dark green crystalline powder | [2][3][5] |

| pKa | ~3.8 | [8][9] |

Table 2: Solubility Data

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 43.6 g/L | 25 | [3][8] |

| Ethanol | Soluble (~20 g/L) | 25 | [3][10] |

| Chloroform | Soluble | - | [5][10] |

| DMSO | ~2 mg/mL | - | [11] |

| Diethyl Ether | Insoluble | - | [2] |

| Xylene | Insoluble | - | [2] |

Table 3: Spectroscopic and Electrochemical Properties

| Property | Value | Conditions | Source(s) |

| Absorption Maximum (λmax) | ~664 nm | In water | [8][12] |

| Molar Absorptivity (ε) | 8.43 x 10⁴ - 9.5 x 10⁴ L mol⁻¹ cm⁻¹ | At λmax in water | [12][13] |

| Redox Potential (E₀') | +0.01 V to +0.5 V | vs. SHE, pH 7 | [14][15] |

Redox Chemistry

A defining chemical property of this compound blue is its ability to undergo reversible oxidation-reduction.[16] In the presence of a reducing agent, the blue, oxidized form (MB⁺) is converted to its colorless, reduced form, leucothis compound blue (LMB).[8][14] This transformation involves the acceptance of two electrons and one proton.[2][14]

This redox activity is central to its function as a redox indicator in analytical chemistry, famously demonstrated in the "blue bottle" experiment where glucose reduces MB to its colorless form.[14][17] The redox potential of the MB⁺/LMB couple makes it an effective electron cycler in biological systems.[18]

Spectroscopic Characteristics

This compound blue exhibits strong absorption of visible light, with a primary absorption maximum (λmax) around 664-665 nm in aqueous solution.[8][14] This peak is attributed to the π→π* transitions within its conjugated phenothiazine structure. A secondary, less intense peak is often observed around 610-620 nm, which is more prominent at higher concentrations and is attributed to dimer formation. The molar absorptivity (extinction coefficient) is very high, in the range of 8.43 x 10⁴ to 9.5 x 10⁴ L mol⁻¹ cm⁻¹, indicating its strong capacity to absorb light.[12][13]

Key Experimental Protocols

Protocol: Determination of this compound Blue's Absorption Spectrum

This protocol outlines the use of UV-Visible spectrophotometry to determine the absorption spectrum and verify the λmax of this compound blue.

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound blue powder (e.g., 3.2 mg) and dissolve it in a known volume of deionized water (e.g., 100 mL) to create a stock solution (e.g., 1x10⁻⁴ M).

-

Preparation of Working Solution: Dilute the stock solution to a final concentration within the linear range of the spectrophotometer (e.g., 1x10⁻⁵ M or 10 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes. Set the wavelength range to scan from 400 nm to 800 nm.

-

Blanking: Fill a quartz cuvette with deionized water (the solvent used for the sample) and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument.

-

Sample Measurement: Rinse the cuvette with the this compound blue working solution, then fill it and place it in the sample holder.

-

Data Acquisition: Initiate the wavelength scan. The instrument will measure the absorbance at each wavelength in the specified range.

-

Analysis: Identify the wavelength at which the highest absorbance value is recorded. This is the λmax. Record the absorbance value at this peak to use for concentration calculations via the Beer-Lambert law (A = εcl).

Protocol: Characterization of Redox Potential via Cyclic Voltammetry (CV)

This protocol describes the electrochemical analysis of this compound blue to determine its redox potential.

-

Electrolyte Preparation: Prepare a supporting electrolyte solution, such as 0.1 M KCl or a phosphate buffer (pH 7.0), and deaerate it by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Analyte Preparation: Add a known concentration of this compound blue (e.g., 1 mM) to the deaerated electrolyte solution.

-

Electrochemical Cell Setup: Assemble a three-electrode cell:

-

Working Electrode: Glassy carbon or platinum electrode.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

Instrument Setup: Connect the electrodes to a potentiostat. Set the experimental parameters:

-

Initial and Final Potential: e.g., +0.2 V to -0.6 V (vs. Ag/AgCl).

-

Scan Rate: e.g., 50 mV/s.

-

Number of Cycles: 3-5.

-

-

Data Acquisition: Start the experiment. The potentiostat will apply a scanning potential to the working electrode and measure the resulting current.

-

Data Analysis: Plot the current (Y-axis) versus the applied potential (X-axis). Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc). The formal reduction potential (E°') can be estimated as the midpoint of the two peak potentials: E°' = (Epa + Epc) / 2.

Mechanism of Action in Biological Systems

For drug development professionals, a key property of this compound blue is its interaction with biological signaling pathways. It is a well-documented inhibitor of Nitric Oxide Synthase (NOS) and soluble Guanylate Cyclase (sGC).[18][19][20]

Inhibition of the NO/sGC/cGMP Pathway

In many physiological and pathological states, nitric oxide (NO) is produced by NOS. NO then diffuses to adjacent cells and activates sGC.[21] This enzyme catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), a second messenger that mediates vasodilation.[21][22]

This compound blue intervenes in this pathway primarily by inhibiting sGC, which prevents the NO-induced synthesis of cGMP.[21][23] This action blocks the downstream vasodilatory effects, making MB a treatment for conditions of pathological vasodilation like vasoplegic shock.[22][23] Some evidence also suggests it can directly inhibit NOS.[19][24]

References

- 1. This compound Blue CAS#: 61-73-4 [m.chemicalbook.com]

- 2. This compound Blue: Structure, Formula, Properties & Uses [vedantu.com]

- 3. This compound Blue | C16H18ClN3S | CID 6099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guanylate cyclase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound blue - Sciencemadness Wiki [sciencemadness.org]

- 6. visalia-keenan.newlook.safeschoolssds.com [visalia-keenan.newlook.safeschoolssds.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Review on this compound Blue: Its Properties, Uses, Toxicity and Photodegradation | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. byjus.com [byjus.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. homework.study.com [homework.study.com]

- 14. This compound blue - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. APC Pure | News | The Chemical Properties of this compound Blue [apcpure.com]

- 17. chemicals.co.uk [chemicals.co.uk]

- 18. medchemexpress.com [medchemexpress.com]

- 19. droracle.ai [droracle.ai]

- 20. Inhibition of nitric oxide synthesis by this compound blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Guanylate cyclase inhibition by this compound blue as an option in the treatment of vasoplegia after a severe burn. A medical hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. droracle.ai [droracle.ai]

- 24. Novel actions of this compound blue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Methylene Functional Group: Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methylene group (–CH₂–), a fundamental building block in organic chemistry, exhibits a diverse range of chemical behaviors dictated by its molecular environment. This guide provides a comprehensive exploration of the structure and reactivity of the this compound functional group. It delves into the geometric and electronic properties of this compound groups in various contexts, from simple alkanes to highly reactive "active" this compound compounds. Key reaction classes are discussed in detail, including the nucleophilic reactivity of active this compound species in classic C-C bond-forming reactions, free-radical halogenation, and specialized transformations such as cyclopropanation and C-H activation. This document aims to serve as a technical resource, offering detailed experimental protocols for seminal reactions and summarizing key quantitative data to facilitate research and development in the chemical and pharmaceutical sciences.

Structure of the this compound Functional Group

The this compound group is characterized by a central carbon atom single-bonded to two hydrogen atoms and two other atoms. In its most basic form, within a saturated hydrocarbon chain, the carbon atom is sp³ hybridized, leading to a tetrahedral geometry with H-C-H and C-C-H bond angles of approximately 109.5°[1]. The C-H bond length in such alkanes is typically around 1.09 Å.

It is crucial to distinguish the this compound group (–CH₂–) from the methylidene group (=CH₂), where the carbon is sp² hybridized and connected to the rest of the molecule by a double bond, resulting in a planar geometry and H-C-H bond angles of about 120°[2]. This guide focuses exclusively on the single-bonded this compound group.

Structural Parameters of this compound Groups

The precise geometric parameters of a this compound group are influenced by the nature of the adjacent substituents. In simple alkanes, the structure is close to an ideal tetrahedron. However, steric and electronic effects can cause deviations from these ideal values.

| Parameter | Typical Value (in Alkanes) | Notes |

| C-H Bond Length | ~1.09 Å | Can vary slightly with substitution. |

| H-C-H Bond Angle | ~109.5° | Deviations occur due to steric strain or electronic effects.[1] |

| Hybridization | sp³ | In saturated systems. |

Reactivity of the this compound Functional Group

The reactivity of a this compound group is highly dependent on its molecular context. While this compound groups in alkanes are generally unreactive, their reactivity can be significantly enhanced by the presence of adjacent functional groups.

Unactivated this compound Groups

In alkanes and cycloalkanes, this compound groups are relatively inert due to the strength and non-polar nature of the C-H and C-C bonds. Their reactions typically require harsh conditions and proceed through radical mechanisms.

Under UV light or at high temperatures, alkanes undergo free-radical halogenation. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The halogen radical abstracts a hydrogen atom from a this compound group to form an alkyl radical, which then reacts with a halogen molecule. For asymmetric alkanes, the reaction can yield a mixture of products, with the selectivity depending on the halogen and the stability of the radical intermediate (tertiary > secondary > primary)[3][4].

Experimental Protocol: Free-Radical Chlorination of Heptane (Illustrative)

-

Materials: Heptane, sulfuryl chloride (SO₂Cl₂), azobisisobutyronitrile (AIBN), benzene (solvent).

-

Procedure: A solution of heptane (1.0 equiv), sulfuryl chloride (0.9 equiv), and a catalytic amount of AIBN in benzene is heated at reflux under an inert atmosphere. The reaction is monitored by gas chromatography. Upon completion, the reaction mixture is cooled, washed with aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The product mixture of chloroheptanes can be analyzed and separated by fractional distillation.

Activated this compound Groups

A this compound group situated between two electron-withdrawing groups (EWGs), such as carbonyls (C=O), nitriles (C≡N), or nitro groups (NO₂), is termed an "active this compound group." The presence of these EWGs significantly increases the acidity of the this compound protons.

The enhanced acidity is due to the stabilization of the resulting carbanion (enolate) through resonance, where the negative charge is delocalized onto the electronegative oxygen or nitrogen atoms of the EWGs.

The pKa values of active this compound compounds are dramatically lower than those of simple alkanes (pKa ~50), making them readily deprotonated by common bases like alkoxides.

| Compound | Structure | pKa in DMSO | pKa in Water |

| Diethyl malonate | CH₂(COOEt)₂ | 16.4 | 13 |

| Acetylacetone | CH₂(COCH₃)₂ | 13.3 | 9 |

| Malononitrile | CH₂(CN)₂ | 11.1 | 11 |

| Ethyl acetoacetate | CH₃COCH₂COOEt | 14.2 | 11 |

| 1,3-Dinitromethane | CH₂(NO₂)₂ | - | 3.6 |

Note: pKa values can vary depending on the solvent and measurement method.

The Knoevenagel condensation is a nucleophilic addition of an active this compound compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. The reaction is typically catalyzed by a weak base, such as an amine.

Experimental Protocol: Synthesis of Benzalmalononitrile via Knoevenagel Condensation

-

Materials: Benzaldehyde, malononitrile, piperidine (catalyst), ethanol (solvent).

-

Procedure: To a solution of benzaldehyde (1.0 equiv) and malononitrile (1.0 equiv) in ethanol, a catalytic amount of piperidine is added. The mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC)[5]. The product, benzalmalononitrile, often precipitates from the reaction mixture and can be collected by filtration, washed with cold ethanol, and dried.

Spectroscopic Data for Benzalmalononitrile:

-

IR (KBr, cm⁻¹): ~2220 (C≡N), ~1600 (C=C).

-

¹H NMR (CDCl₃, δ): ~7.5-7.9 (m, 5H, Ar-H), 7.7 (s, 1H, =CH).

The malonic ester synthesis is a versatile method for preparing carboxylic acids. Diethyl malonate is deprotonated to form a stable enolate, which is then alkylated with an alkyl halide. Subsequent hydrolysis of the ester groups and decarboxylation yields a substituted acetic acid.

Experimental Protocol: Synthesis of Hexanoic Acid via Malonic Ester Synthesis

-

Materials: Diethyl malonate, sodium ethoxide, 1-bromobutane, sodium hydroxide, hydrochloric acid.

-

Procedure:

-

Alkylation: Diethyl malonate (1.0 equiv) is added to a solution of sodium ethoxide (1.0 equiv) in ethanol. The resulting enolate solution is treated with 1-bromobutane (1.0 equiv) and the mixture is heated at reflux.

-

Hydrolysis and Decarboxylation: After cooling, an aqueous solution of sodium hydroxide is added, and the mixture is heated at reflux to hydrolyze the ester groups. The reaction mixture is then cooled in an ice bath and acidified with concentrated hydrochloric acid. The mixture is heated to effect decarboxylation, yielding hexanoic acid. The product is then isolated by extraction and purified by distillation.

-

Spectroscopic Data for Diethyl Malonate:

-

IR (neat, cm⁻¹): ~1735 (C=O, ester).

-

¹H NMR (CDCl₃, δ): 1.28 (t, 6H, -CH₃), 3.42 (s, 2H, -CH₂-), 4.21 (q, 4H, -OCH₂-).

-

¹³C NMR (CDCl₃, δ): 14.0, 41.6, 61.4, 167.0.

This compound Groups in Cyclopropanation

The Simmons-Smith reaction provides a method for converting alkenes into cyclopropanes using a carbenoid reagent, typically generated from diiodomethane and a zinc-copper couple. This reaction involves the transfer of a this compound group to the double bond in a concerted, stereospecific manner (syn-addition)[6][7][8][9][10].

C-H Activation of this compound Groups

A frontier in organic synthesis is the direct functionalization of otherwise unreactive C-H bonds. Transition metal catalysis has enabled the selective activation of this compound C-H bonds. For example, palladium catalysts can be used to arylate β-methylene C-H bonds in aliphatic amides, providing a powerful tool for the construction of complex molecules. These reactions often employ a directing group to position the metal catalyst in proximity to the target C-H bond.

Visualizations

Signaling Pathways and Reaction Mechanisms

Caption: Knoevenagel Condensation Mechanism.

Caption: Malonic Ester Synthesis Workflow.

Caption: Reactivity Spectrum of this compound Groups.

Conclusion

The this compound group, despite its simple structure, is a versatile functional group with a rich and varied chemistry. Its reactivity is finely tuned by its molecular environment, ranging from the inertness of alkane C-H bonds to the potent nucleophilicity of active this compound compounds. The classic reactions of active this compound groups remain cornerstones of organic synthesis for C-C bond formation. Furthermore, modern synthetic methods continue to expand the repertoire of this compound group transformations, with transition metal-catalyzed C-H activation offering exciting new avenues for the selective functionalization of this ubiquitous moiety. A thorough understanding of the structure and reactivity of the this compound group is therefore indispensable for professionals engaged in chemical research and drug development.

References

- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 2. ALKENES [sydney.edu.au]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 5. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgosolver.com [orgosolver.com]

- 8. Cyclopropanation: the mechanism of the Simmons–Smith reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 10. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]

An In-depth Technical Guide to the Synthesis of Methylene Compounds in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

The introduction of a methylene (=CH₂) group into organic molecules is a fundamental transformation in synthetic chemistry, with profound implications for the biological activity and physicochemical properties of pharmaceuticals. The strategic incorporation of this small, lipophilic moiety can significantly alter a molecule's conformation, metabolic stability, and target-binding affinity, a phenomenon often discussed in the context of the "magic methyl" effect.[1][2][3] This technical guide provides an in-depth overview of core methodologies for the synthesis of this compound compounds, with a focus on their application in research and drug development.

Core Methodologies for this compound Group Installation

The conversion of a carbonyl group to a this compound group is the most common strategy for introducing this functionality. Several powerful methods have been developed, each with its own distinct advantages, substrate scope, and mechanistic pathway. This guide will focus on four key reactions: the Wittig reaction, the Corey-Chaykovsky reaction, the Tebbe olefination, and the Petasis reaction.

The Wittig Reaction

Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction is a cornerstone of alkene synthesis.[4] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[4] The most common application for introducing a simple this compound group is the use of methylenetriphenylphosphorane (Ph₃P=CH₂).[4]

Mechanism: The reaction proceeds through a concerted [2+2] cycloaddition of the ylide and the carbonyl compound to form a transient four-membered ring intermediate called an oxaphosphetane.[5] This intermediate then collapses in a syn-elimination to yield the alkene and the highly stable triphenylphosphine oxide, the formation of which is a major driving force for the reaction.[5]

References

- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. organic chemistry - Wittig versus Corey–Chaykovsky reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]

early research and discovery of methylene blue

An In-depth Technical Guide on the Early Research and Discovery of Methylene Blue

Introduction

This compound blue, or methylthioninium chloride, holds a unique position in the annals of scientific and medical history. First synthesized in 1876, its journey from a textile dye to the first fully synthetic drug used in medicine is a compelling narrative of scientific observation, deduction, and pioneering experimentation.[1] This technical guide provides an in-depth exploration of the seminal research that established this compound blue as a cornerstone in microscopy and a groundbreaking therapeutic agent. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the foundational synthesis, experimental protocols, and early clinical applications that paved the way for its myriad uses today.

The Genesis of this compound Blue: Synthesis and Chemical Properties

The story of this compound blue begins in the burgeoning field of synthetic dye chemistry in the late 19th century. Its creation was a direct result of the industrial drive to produce new, vibrant colors for the textile industry from coal tar derivatives.

The Caro Synthesis (1876)

This compound blue was first synthesized in 1876 by the German chemist Heinrich Caro, who was then the head of research at Badische Anilin- & Sodafabrik (BASF).[2][3][4] The synthesis was not initially published in scientific literature but was protected by one of Germany's first patents for a coal tar dye in 1877.[5] The process, known as the Caro synthesis, involved the oxidative coupling of N,N-dimethyl-p-phenylenediamine in the presence of a sulfur source.

Experimental Protocol: The Caro Synthesis

Materials:

-

N,N-dimethylaniline

-

Sodium nitrite

-

Hydrochloric acid

-

Zinc powder

-

Sodium thiosulfate

-

Sodium dichromate

-

Ferric chloride (FeCl₃) or Manganese dioxide (as an oxidizing agent)

-

Hydrogen sulfide (H₂S) or a source of sulfide ions

Procedure:

-

Nitrosylation: N,N-dimethylaniline is reacted with sodium nitrite in an acidic medium (hydrochloric acid) to form p-nitroso-N,N-dimethylaniline.

-

Reduction: The resulting nitroso compound is reduced, typically using zinc dust and hydrochloric acid, to yield N,N-dimethyl-p-phenylenediamine (p-amino-N,N-dimethylaniline).

-

Oxidative Coupling and Thionation: The N,N-dimethyl-p-phenylenediamine is then oxidized in the presence of a sulfur source, such as hydrogen sulfide or sodium thiosulfate. A strong oxidizing agent like ferric chloride or sodium dichromate is used to facilitate the reaction. This step involves the formation of an intermediate thiosulfonic acid.

-

Condensation and Cyclization: The intermediate is condensed with another molecule of N,N-dimethylaniline and then undergoes oxidative cyclization to form the characteristic phenothiazine tricycle of this compound blue.

-

Precipitation and Purification: The final product is precipitated, often as a zinc chloride double salt, and then purified by recrystallization from water.

Diagram: Synthesis Pathway of this compound Blue

Caption: A simplified workflow of the Caro synthesis of this compound blue.

Chemical Properties and Early Quantitative Data

This compound blue is a heterocyclic aromatic compound with the chemical formula C₁₆H₁₈ClN₃S. It is a cationic thiazine dye that is soluble in water, producing a characteristic blue solution. Early synthesis methods were often inefficient. A 1940 publication in the Journal of the American Chemical Society reported a method that produced a yield of only 8%, highlighting the challenges in early large-scale production and likely contributing to its high initial cost.[6]

| Property | Value / Description | Reference |

| Chemical Formula | C₁₆H₁₈ClN₃S | [7] |

| Molar Mass | 319.85 g·mol⁻¹ | [7] |

| Appearance | Dark green crystalline powder | [8] |

| Solubility | Soluble in water, chloroform; sparingly in ethanol | [9] |

| Reported Early Yield | ~8% (J. Am. Chem. Soc., 1940) | [6] |

| Redox Potential (E₀') | +0.01 V | [7] |

This compound Blue in Microscopy: A Revolution in Staining

Soon after its synthesis, the powerful staining properties of this compound blue were recognized by the scientific community, providing an invaluable tool for visualizing microscopic biological structures.

Paul Ehrlich and Vital Staining

The German physician and scientist Paul Ehrlich was a central figure in establishing this compound blue's role in biology.[10] Beginning in 1886, he pioneered the technique of vital staining, using this compound blue to stain living tissues.[5][9] He observed that a dilute solution of the dye could selectively stain nerve fibers and nerve endings, turning them blue upon exposure to air (oxygen).[1][11] This selectivity sparked his groundbreaking theory of "magic bullets" – compounds that could target specific cells or pathogens without harming the host organism.[6][12]

Experimental Protocol: Ehrlich's Vital Staining of Nerve Fibers

This protocol is based on descriptions of Ehrlich's original technique for the supravital staining of nerve fibers.

Materials:

-

This compound blue (zinc-free recommended for vital staining)

-

Physiological saline solution (e.g., Ringer's solution)

-

Freshly excised tissue sample (e.g., muscle, skin)

-

Ammonium molybdate solution (for fixation)

-

Microscope slides and coverslips

Procedure:

-

Preparation of Staining Solution: Prepare a dilute solution of this compound blue in physiological saline, typically in the range of 0.01% to 0.05%.

-

Staining: The staining can be performed in two ways:

-

Injection: A small volume of the dye solution is injected directly into the tissue of a living or recently sacrificed animal.

-

Immersion: Small, freshly removed pieces of tissue are immersed in the this compound blue solution.

-

-

Oxidation: The tissue is exposed to air. The selective blue coloration of the nerve fibers develops as the colorless, reduced form of this compound blue (leucothis compound blue), which penetrates the cells, is oxidized within the nerve cells. This process can take from a few minutes to over an hour.

-

Fixation: To make the stain permanent, the stained specimen is immersed in an aqueous solution of ammonium molybdate (typically 8%). This step fixes the dye within the nerve structures.

-

Mounting and Observation: The fixed tissue is then washed, dehydrated, cleared, and mounted on a microscope slide for observation.

Diagram: Workflow for Vital Staining

Caption: The experimental workflow for Ehrlich's vital staining of nerve tissue.

Use in Bacteriology and Hematology

Ehrlich's work demonstrated that this compound blue also had a strong affinity for the nuclei of cells and could effectively stain bacteria, a property that was quickly adopted by contemporaries like Robert Koch in his research on the tuberculosis bacillus.[11] This led to the development of numerous polychrome staining techniques. The most famous of these, the Wright-Giemsa stain, uses a combination of "ripened" (oxidized) this compound blue and eosin to differentially stain blood cells, allowing for the identification of leukocytes, erythrocytes, and blood parasites like Plasmodium.[12]

| Staining Technique | Key Components | Primary Application | Time Period |

| Ehrlich's Vital Stain | Dilute this compound Blue, Saline | Selective staining of live nerve fibers | c. 1886 |

| Ehrlich's Neutral Stain | This compound Blue, Acid Fuchsin | Simultaneous staining of acidophilic and basophilic granules in leukocytes | c. 1879 |

| Wright's Stain | Eosin Y, Polychromed (oxidized) this compound Blue | Differential staining of peripheral blood and bone marrow smears | c. 1902 |

Pioneering Therapeutic Applications

Ehrlich's observation that this compound blue selectively stained pathogens led him to hypothesize its potential as a therapeutic agent. This marked the transition of this compound blue from a laboratory tool to a medicinal compound and the dawn of chemotherapy.

The First Synthetic Antimalarial

In 1891, Paul Guttmann and Paul Ehrlich conducted the first clinical trial of this compound blue as a treatment for malaria.[7][13] Based on the principle that the dye selectively stained the Plasmodium parasite, they administered it to patients suffering from the disease.[5]

Experimental Protocol: Guttmann and Ehrlich's Malaria Trial (1891) This protocol is based on a systematic review summarizing the data from their original publication.

-

Subjects: 2 patients diagnosed with malaria (Plasmodium vivax/ovale).

-

Intervention: Administration of this compound blue.

-

Dosage: 500 mg per day, administered orally.

-

Duration: Treatment continued for 12 to 24 days.

-

Method of Diagnosis: Microscopic examination of blood for malaria plasmodia.

-

Outcome: Both patients were cured, with fever subsiding and parasites disappearing from their blood.[10] One patient reported mild urogenital symptoms as a side effect.

| Parameter | Description | Reference |

| Investigators | Paul Guttmann & Paul Ehrlich | [10] |

| Year | 1891 | [7] |

| Number of Patients | 2 | [10] |

| Indication | Malaria (P. vivax/ovale) | [10] |

| Dosage | 500 mg/day | [10] |

| Duration | 12-24 days | [10] |

| Outcome | 2 of 2 patients cured | [10] |

| Adverse Events | Urogenital symptoms (n=1) | [10] |

Diagram: Guttmann & Ehrlich Malaria Trial Workflow

Caption: Workflow of the pioneering 1891 malaria trial by Guttmann and Ehrlich.

Antidote for Poisoning: Methemoglobinemia and Cyanide

In 1933, Matilda Brooks made another landmark discovery: this compound blue could act as an antidote for carbon monoxide and cyanide poisoning.[7] This research established its role in treating acquired methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.

Mechanism of Action: this compound blue's efficacy in treating methemoglobinemia is a function of its redox properties. In the body, it is reduced by the enzyme NADPH-methemoglobin reductase to its colorless form, leucothis compound blue. Leucothis compound blue then acts as an electron donor, reducing the Fe³⁺ in methemoglobin back to the functional Fe²⁺ state of normal hemoglobin, thereby restoring oxygen-carrying capacity.

Diagram: this compound Blue's Mechanism in Methemoglobinemia

Caption: The redox cycle of this compound blue in the treatment of methemoglobinemia.

Conclusion

The early history of this compound blue, from its synthesis by Heinrich Caro to its pioneering applications by Paul Ehrlich and others, marks a pivotal era in the development of modern medicine and biological science. Initially conceived as a dye, its unique chemical properties and selective biological interactions laid the groundwork for the fields of chemotherapy and vital staining. The foundational experiments in malaria and methemoglobinemia demonstrated for the first time that a fully synthetic compound could be rationally employed to combat disease. This guide has provided a technical overview of these seminal discoveries, detailing the original protocols and quantitative data that underscore the ingenuity of these early researchers and highlight the enduring legacy of this remarkable "magic bullet."

References

- 1. ethosbiosciences.com [ethosbiosciences.com]

- 2. scribd.com [scribd.com]

- 3. scispace.com [scispace.com]

- 4. CN105130926A - Preparation method of this compound blue - Google Patents [patents.google.com]

- 5. basf.com [basf.com]

- 6. EP3795565A1 - Improved process for the purification of this compound blue - Google Patents [patents.google.com]

- 7. This compound blue - Wikipedia [en.wikipedia.org]

- 8. mitolab.com [mitolab.com]

- 9. Comparative Study Regarding the Properties of this compound Blue and Proflavine and Their Optimal Concentrations for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of this compound blue in the treatment of malaria: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hekint.org [hekint.org]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. macsenlab.com [macsenlab.com]

An In-depth Technical Guide to the Physicochemical Properties of Dichloromethane for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of dichloromethane (CH₂Cl₂), a vital solvent in numerous laboratory applications. This document details its physical and chemical characteristics, outlines experimental protocols for their determination, and presents visual workflows for common laboratory procedures involving this solvent.

Core Physicochemical Properties

Dichloromethane, also known as methylene chloride, is a colorless, volatile liquid with a sweet, chloroform-like odor.[1][2] It is widely utilized as a solvent due to its ability to dissolve a broad range of organic compounds.[3]

The following tables summarize the key physicochemical properties of dichloromethane, compiled from various sources. Discrepancies in reported values may be attributed to different experimental conditions.

| Property | Value | References |

| Molecular Weight | 84.93 g/mol | [4][5][6] |

| Appearance | Colorless liquid | [1][2][3] |

| Odor | Sweet, chloroform-like | [1][2][7] |

| Boiling Point | 39.6 °C to 39.75 °C (at 760 mmHg) | [4][5][7] |

| Melting Point | -96.7 °C to -95.14 °C | [4][5][7] |

| Density | 1.3266 g/cm³ (at 20 °C) | [4][7] |

| Viscosity | 0.41 mPa·s (cP) (at 25 °C) | [8][9] |

| Vapor Pressure | 350 Torr (at 20 °C) | [5] |

| Refractive Index | 1.4241 (at 20 °C) | [5] |

| Dielectric Constant | 8.93 (at 25 °C) | [5] |

| Surface Tension | 28.12 dyn/cm (at 20 °C) | [5] |

| Autoignition Temperature | 556 °C | [5] |

| Flash Point | None (by closed cup) | [5] |

| Explosive Limits in Air | 13.0% (Lower), 23.0% (Upper) | [5] |

| Solubility Data | Value | References |

| Solubility in Water | 17.5 g/L (at 25 °C) | [7][10] |

| Solubility of Water in Dichloromethane | 0.24% (at 20 °C) | [5] |

| Miscibility with other solvents | Miscible with many organic solvents | [7][10] |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of key physicochemical properties of dichloromethane.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus or a Thiele tube setup. For microscale determination, a small test tube with an inverted capillary tube can be used.[11][12]

-

Sample Preparation: Place a small volume of dichloromethane into the boiling flask or test tube. Add a boiling chip to ensure smooth boiling.

-

Heating: Gently heat the sample. In a Thiele tube, heat the side arm to circulate the heating oil.[11]

-

Observation:

-

Distillation: The temperature at which the vapor condenses and collects at a steady rate is the boiling point.

-

Thiele Tube/Micro Method: Observe the stream of bubbles escaping from the inverted capillary. The boiling point is the temperature at which the last bubble emerges, and the liquid begins to be drawn back into the capillary tube upon cooling.[11][12]

-

-

Data Recording: Record the temperature to the nearest 0.1 °C. Correct the observed boiling point for atmospheric pressure if it deviates significantly from 760 mmHg.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a volatile solvent like dichloromethane, this must be performed at low temperatures.

Methodology:

-

Apparatus: Use a melting point apparatus with a cooling stage or a cold bath.

-

Sample Preparation: A small amount of solid dichloromethane (frozen using a suitable cooling bath, e.g., liquid nitrogen or dry ice/acetone) is placed in a capillary tube.

-

Procedure:

Density is the mass per unit volume of a substance.

Methodology:

-

Apparatus: A pycnometer or a graduated cylinder and an analytical balance.

-

Procedure:

-

Measure the mass of a clean, dry pycnometer or graduated cylinder.

-

Add a known volume of dichloromethane to the container.

-

Measure the total mass of the container and the dichloromethane.

-

The mass of the dichloromethane is the difference between the two mass measurements.

-

Calculate the density by dividing the mass of the dichloromethane by its volume.[15][16]

-

Ensure the temperature of the dichloromethane is recorded, as density is temperature-dependent.

-

Viscosity is a measure of a fluid's resistance to flow.

Methodology:

-

Apparatus: An Ostwald viscometer or a rotational viscometer.

-

Procedure (using an Ostwald Viscometer):

-

Introduce a known volume of dichloromethane into the viscometer.

-

Place the viscometer in a constant temperature water bath until the sample reaches thermal equilibrium.

-

Using a pipette bulb, draw the liquid up into the wider arm until it is above the upper mark.

-

Release the suction and measure the time it takes for the liquid meniscus to fall from the upper mark to the lower mark.

-

The kinematic viscosity can be calculated by multiplying the flow time by the viscometer constant. The dynamic viscosity is the product of the kinematic viscosity and the density of the liquid at that temperature.[17][18]

-

This protocol outlines the determination of the solubility of a solid compound in dichloromethane.

Methodology:

-

Apparatus: A series of vials or test tubes, a magnetic stirrer and stir bars, and an analytical balance.

-

Procedure:

-

Add a measured volume of dichloromethane to a vial.

-

Add a small, weighed amount of the solid solute to the vial.

-

Stir the mixture at a constant temperature.

-

If the solid dissolves completely, add another weighed amount of the solid.

-

Continue adding the solid in small, weighed portions until a saturated solution is formed (i.e., a small amount of undissolved solid remains).

-

The solubility is expressed as the mass of solute per volume of solvent (e.g., g/100 mL).

-

Mandatory Visualizations

The following diagrams illustrate common laboratory workflows where dichloromethane is a key component.

Caption: Workflow for a typical liquid-liquid extraction using dichloromethane.

Caption: A generalized workflow for column chromatography using a dichloromethane-based eluent.

Caption: Logical relationship in the reaction of a secondary amine with dichloromethane.[7]

References

- 1. Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety [vedantu.com]

- 2. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dichloromethane: Versatile Applications Unveiled [purosolv.com]

- 4. byjus.com [byjus.com]

- 5. Dichloromethane Solvent Properties [macro.lsu.edu]

- 6. fao.org [fao.org]

- 7. Dichloromethane - Wikipedia [en.wikipedia.org]

- 8. Viscosity of Dichloromethane (DCM) – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]

- 9. Viscosity of Dichloromethane (DCM) – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]

- 10. Dichloromethane - Sciencemadness Wiki [sciencemadness.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chymist.com [chymist.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. Solved 1. Determining the Density of Dichloromethane (5p). A | Chegg.com [chegg.com]

- 16. chm.uri.edu [chm.uri.edu]

- 17. Virtual Labs [pcv-amrt.vlabs.ac.in]

- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Core Concepts: Defining the Methylene Radical and Methylene Group

An In-depth Technical Guide on the Methylene Radical vs. This compound Group in Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the this compound radical and the this compound group, two distinct yet related chemical entities. A thorough understanding of their structure, reactivity, and application is crucial for advancements in chemical synthesis and drug discovery.

The primary distinction lies in their fundamental nature: the this compound radical is a discrete, highly reactive molecule, whereas the this compound group is a stable, structural component within a larger molecule.

1.1. The this compound Radical (:CH₂)

The this compound radical, also known as carbene, is a neutral molecule featuring a carbon atom with a valence of two and two unshared valence electrons.[1][2] This electron deficiency makes it a highly reactive intermediate in many chemical reactions.[3] The this compound radical exists in two distinct electronic states: a singlet state and a triplet state, each with unique structural and reactive properties.[1][2][3][4]

-

Singlet this compound: In the singlet state, the two non-bonding electrons are spin-paired in the same sp² hybrid orbital, leaving a vacant p orbital. This configuration results in a bent geometry.[2] Singlet carbenes typically engage in concerted reactions, such as stereospecific additions to double bonds.[2]

-

Triplet this compound: The triplet state is the ground state of the this compound radical.[5] Here, the two non-bonding electrons are unpaired and occupy two different orbitals (typically sp and p), following Hund's rule of maximum multiplicity. This results in a diradical character and a wider bond angle compared to the singlet state.[2][6] Triplet carbenes react in a stepwise manner, exhibiting radical-like reactivity.[2]

1.2. The this compound Group (-CH₂-)

In contrast, a this compound group is a structural motif within a molecule, consisting of a carbon atom single-bonded to two hydrogen atoms and also connected by single bonds to two other atoms in the molecular framework.[7][8][9] It is a divalent radical, often referred to as a this compound bridge or spacer when it links two parts of a molecule.[10] this compound groups form the backbone of many organic molecules, including polymers like polyethylene and are prevalent in pharmaceuticals.[11] An "active" this compound group is one that is positioned between two electron-withdrawing groups, which increases the acidity of its protons.[9]

Comparative Quantitative Data

The distinct electronic configurations of the this compound radical states and the stable bonding of the this compound group lead to significant differences in their geometric and energetic properties.

| Property | Singlet this compound Radical (:CH₂) | Triplet this compound Radical (:CH₂) | This compound Group (-CH₂- in Ethane) |

| H-C-H Bond Angle | 102°[1][12] | 125–140°[6][12] | ~109.5° |

| C-H Bond Length | ~1.11 Å[13] | ~1.08 Å | ~1.09 Å[14] |

| Heat of Formation (ΔHf⁰ at 0 K) | 102.6 kcal/mol[15] | 93.4 kcal/mol[15] | Not applicable (part of a molecule) |

| Singlet-Triplet Energy Gap | 9.0 ± 0.09 kcal/mol higher than triplet[15] | Ground State[15] | Not applicable |

| C-H Bond Dissociation Energy | Not directly comparable | Not directly comparable | ~101.1 kcal/mol[16] |

Experimental Protocols

The generation of the transient this compound radical and the targeted synthesis of molecules containing this compound groups require specific experimental conditions.

3.1. Generation of the this compound Radical: Photolysis of Diazomethane

The photolysis of diazomethane is a common laboratory method for generating singlet this compound.[12][17][18] Caution: Diazomethane is a toxic and potentially explosive gas and should be handled with extreme care in a well-ventilated fume hood, using glassware with fire-polished joints.[6][19]

Protocol:

-

Preparation of Diazomethane Solution: A dilute solution of diazomethane in a suitable solvent like diethyl ether is prepared immediately before use, for example, by the reaction of N-methyl-N-nitrosourea with potassium hydroxide.[20] The concentration of the diazomethane solution can be determined by titration with benzoic acid.[17]

-

Reaction Setup: The substrate for the reaction with the this compound radical is dissolved in an appropriate solvent in a quartz reaction vessel. The vessel is cooled to a suitable temperature, often with an ice bath or a cryostat.

-

Photolysis: The diazomethane solution is slowly added to the reaction vessel while being irradiated with a UV lamp (e.g., a medium-pressure mercury lamp). The UV light provides the energy to extrude nitrogen gas (N₂), a very stable molecule, generating the singlet this compound radical in situ.[18]

-

Reaction and Workup: The generated this compound radical reacts rapidly with the substrate. After the reaction is complete, any excess diazomethane is carefully quenched, for instance, by the addition of a few drops of acetic acid.[19] The reaction mixture is then worked up according to standard organic chemistry procedures to isolate and purify the product.

3.2. Synthesis of a this compound Group: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a reliable method for converting alkenes into cyclopropanes, effectively adding a this compound group across the double bond. This reaction utilizes a carbenoid, an organozinc intermediate, rather than a free carbene.[3][7][13]

Protocol:

-

Preparation of the Zinc-Copper Couple: Zinc powder is activated by washing with hydrochloric acid to remove the oxide layer, followed by treatment with an aqueous solution of copper(II) sulfate to deposit copper.[5] The resulting zinc-copper couple is then washed with ethanol and ether and dried.

-

Reaction Setup: The alkene substrate is dissolved in a dry, non-coordinating solvent such as diethyl ether or dichloromethane in a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Formation of the Carbenoid and Cyclopropanation: The zinc-copper couple is added to the flask, followed by the dropwise addition of diiodomethane (CH₂I₂). A crystal of iodine may be added to initiate the reaction.[5] The mixture is then heated to a gentle reflux. The diiodomethane reacts with the zinc-copper couple to form the (iodomethyl)zinc iodide carbenoid (ICH₂ZnI), which then reacts with the alkene in a concerted, stereospecific manner to form the cyclopropane.[13]

-

Workup and Purification: After the reaction is complete, the mixture is cooled and filtered to remove the unreacted zinc. The filtrate is then washed, dried, and the solvent is evaporated. The crude product is purified by distillation or column chromatography.

3.3. Synthesis of a this compound Group: Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a versatile method for transferring a this compound group to carbonyls to form epoxides, or to α,β-unsaturated carbonyls to form cyclopropanes, using a sulfur ylide.[2][8][21]

Protocol for Epoxidation:

-

Preparation of the Sulfonium Ylide: Trimethylsulfonium iodide is dissolved in dry dimethyl sulfoxide (DMSO). A strong base, such as sodium hydride or potassium tert-butoxide, is then added to deprotonate the sulfonium salt and generate the dimethylsulfonium methylide in situ.[1][22][23]

-

Reaction with Carbonyl: The aldehyde or ketone substrate is added to the solution of the ylide at room temperature or below.[1] The nucleophilic ylide attacks the carbonyl carbon, forming a betaine intermediate.

-

Ring Closure: The intermediate then undergoes an intramolecular Sₙ2 reaction, where the alkoxide attacks the carbon bearing the sulfonium group, displacing dimethyl sulfide as a leaving group and forming the epoxide ring.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography.[1]

Relevance in Drug Development

While the highly reactive this compound radical is not a structural component of drug molecules, the stable this compound group is a ubiquitous and functionally significant building block in medicinal chemistry.

4.1. The this compound Group as a Structural Bridge

This compound groups frequently act as "bridges" or "linkers" between different pharmacophoric elements within a drug molecule. The conformational flexibility of a this compound bridge can be critical for the optimal orientation of a drug within its biological target's binding site. For example, in the development of 5-HT₃ receptor antagonists, the introduction of a this compound bridge to constrain the conformation of arylguanidines converts them into potent antagonists.[2] This demonstrates how a simple this compound group can profoundly influence the pharmacological profile of a compound.

4.2. Bioisosteric Replacement and Lead Optimization

In the process of lead optimization in drug discovery, this compound groups are often involved in bioisosteric replacement strategies. A bioisostere is a substituent or group with similar physical or chemical properties that produce broadly similar biological effects. Replacing a this compound group with another group (or vice versa) can be used to fine-tune a drug candidate's properties, such as its metabolic stability, solubility, or binding affinity. For instance, a this compound group might be replaced with an oxygen atom (an ether linkage) to alter polarity and hydrogen bonding potential.

Visualizations

5.1. Experimental Workflow: Simmons-Smith Cyclopropanation

References

- 1. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 2. "this compound Bridge" to 5-HT3 Receptor Antagonists: Conformationally Constrained Phenylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. quora.com [quora.com]

- 9. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. chemtube3d.com [chemtube3d.com]

- 12. orgosolver.com [orgosolver.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 17. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 21. organicchemistrytutor.com [organicchemistrytutor.com]

- 22. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]

- 23. Research Portal [researchdiscovery.drexel.edu]

The Redox Properties of Methylene Blue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene blue (MB), a heterocyclic aromatic compound, is a versatile redox-active agent with a broad spectrum of applications in both chemistry and biology. Its utility is fundamentally linked to its ability to undergo a reversible oxidation-reduction reaction, characterized by a distinct color change from a vibrant blue in its oxidized state to colorless in its reduced form, known as leucothis compound blue. This technical guide provides a comprehensive overview of the core redox properties of this compound blue, including its electrochemical characteristics, mechanisms of action, and its significant role in biological systems. Detailed experimental protocols and visual representations of key processes are presented to facilitate a deeper understanding and practical application of this compound in research and development.

Core Principles of this compound Blue's Redox Activity

This compound blue's function as a redox agent is predicated on its capacity to accept and donate electrons, leading to a structural transformation that alters its light absorption properties. In an oxidizing environment, MB exists as the blue-colored cation (MB+). Upon exposure to a reducing agent or an electrical current, it gains two electrons and a proton to form the colorless leucothis compound blue (LMBH).[1][2] This reaction is reversible; in the presence of an oxidizing agent like oxygen, leucothis compound blue is readily oxidized back to this compound blue, restoring its characteristic blue color.[1][3]

The standard electrode potential (E°') of the this compound Blue/Leucothis compound Blue redox couple is a critical parameter that dictates the potential at which this transition occurs, making it an invaluable indicator for monitoring the redox state of chemical and biological systems.[2]

Quantitative Redox Data

The redox potential of this compound blue is notably dependent on the pH of the solution, a crucial factor for its application under varying experimental conditions.[2][4]

| pH | Formal Potential (E°') vs. SHE |

| 4.0 | -0.10 V |

| 7.0 | +0.011 V |

| 11.0 | -0.40 V |

| [Data sourced from BenchChem][2] |

Redox Mechanism and Signaling Pathways

The fundamental redox reaction of this compound blue involves a two-electron transfer.[2]

In biological contexts, particularly within the mitochondria, this compound blue exhibits significant redox-cycling properties that influence cellular respiration and oxidative stress. It can act as an electron shuttle in the electron transport chain (ETC).[5][6] this compound blue can accept electrons from NADH and NADPH and then donate them directly to cytochrome c, bypassing complexes I and III.[1][7][8] This action can help to maintain ATP production in cases of mitochondrial dysfunction and can also reduce the production of reactive oxygen species (ROS) by limiting electron leakage.[5][6]

Experimental Protocols

The "Blue Bottle" Experiment: A Visual Demonstration of Redox Cycling

This classic experiment provides a simple and effective visual demonstration of the reversible redox properties of this compound blue.[1][3] An alkaline solution of a reducing sugar, such as glucose, reduces this compound blue to its colorless form. Shaking the container introduces oxygen, which re-oxidizes the indicator back to its blue state.[2][9]

Materials:

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Dextrose (glucose)

-

0.1% this compound blue indicator solution

-

Distilled water

-

Erlenmeyer flask with a stopper (500 mL)

Procedure:

-

Dissolve 5 g of potassium hydroxide in 250 mL of distilled water in the Erlenmeyer flask.

-

Add 5 g of dextrose (glucose) to the solution and swirl to dissolve.

-

Add 3-4 drops of 0.1% this compound blue solution. The solution will initially be blue.

-

Stopper the flask and allow it to stand undisturbed. The blue color will fade as the glucose reduces the this compound blue.

-

Once the solution is colorless, shake the flask vigorously. The dissolved oxygen from the air will re-oxidize the leucothis compound blue, and the blue color will reappear.[3]

-

This cycle of color change can be repeated multiple times.

Cyclic Voltammetry (CV) for Electrochemical Analysis

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of this compound blue. It involves measuring the current that develops in an electrochemical cell under conditions where the voltage is varied cyclically.

Materials:

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon, gold, or platinum)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Electrolyte solution (e.g., phosphate buffer, pH 7)

-

This compound blue solution of known concentration

Procedure:

-

Assemble the three-electrode cell with the electrolyte solution.

-

Polish the working electrode to ensure a clean and reproducible surface.

-

De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

-

Add a known concentration of this compound blue to the cell.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammogram:

-

Initial and final potentials (e.g., bracketing the expected redox potential).

-

Vertex potentials.

-

Scan rate (e.g., 50-100 mV/s).

-

-

Run the cyclic voltammetry experiment. The resulting voltammogram will show a reduction peak (as MB+ is reduced to LMBH) and an oxidation peak (as LMBH is re-oxidized to MB+). The peak potentials and currents provide information about the redox potential and the kinetics of the electron transfer process.[10][11]

Applications in Research and Drug Development

The well-defined redox properties of this compound blue have led to its use in a variety of applications:

-

Redox Indicator: Its distinct color change makes it a widely used indicator in analytical chemistry for titrations and other assays.[1][12]

-

Mitochondrial Medicine: Its ability to act as an electron shuttle in the ETC is being explored for therapeutic applications in mitochondrial diseases and neurodegenerative disorders like Alzheimer's.[5][13][14] By enhancing mitochondrial function and reducing oxidative stress, it shows potential as a neuroprotective agent.[15][16]

-

Photodynamic Therapy (PDT): this compound blue is a photosensitizer that, when exposed to light, generates reactive oxygen species (ROS) that can kill cancer cells and microbes.[17][18][19]

-

Methemoglobinemia Treatment: this compound blue is an FDA-approved antidote for methemoglobinemia, a condition where hemoglobin is oxidized and cannot carry oxygen effectively.[1][15] In this context, it is reduced to leucothis compound blue, which then reduces methemoglobin back to functional hemoglobin.[1]

-

Antioxidant and Anti-aging: this compound blue's ability to cycle between oxidized and reduced states allows it to function as a potent antioxidant, neutralizing free radicals and protecting cells from oxidative damage.[13][16][20]

Conclusion

This compound blue's rich redox chemistry forms the basis of its widespread utility in scientific research and medicine. Its reversible color change, pH-dependent redox potential, and its ability to interact with biological redox systems like the mitochondrial electron transport chain make it a powerful tool for both investigation and therapeutic intervention. A thorough understanding of its redox properties, as outlined in this guide, is essential for harnessing its full potential in various scientific and clinical applications.

References

- 1. This compound blue - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Chemistry Kit Feeling Blue [csun.edu]

- 4. This compound Blue Assisted Electrochemical Detection of Bacterial Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Blue And Its Impact On Mitochondrial Function, A Deep Dive - Renoja [renoja.com]

- 6. dianarangaves.com [dianarangaves.com]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

- 9. The ‘blue bottle’ experiment | Demonstration | RSC Education [edu.rsc.org]

- 10. This compound Blue - New Chemistry Experiments for University Education [pubs.sciepub.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemicals.co.uk [chemicals.co.uk]

- 13. The Science Behind this compound Blue: A Game-Changer in Functional Medicine | Executive-Level Primary Care, Acute Care & Concierge Medicine in Person and Virtually | Ringside Health [ringsidehealth.com]

- 14. What is the mechanism of this compound blue? [synapse.patsnap.com]

- 15. drugs.com [drugs.com]

- 16. drtaniadempsey.com [drtaniadempsey.com]

- 17. spiedigitallibrary.org [spiedigitallibrary.org]

- 18. biolight.shop [biolight.shop]

- 19. troscriptions.com [troscriptions.com]

- 20. The Role of this compound Blue in Fighting Oxidative Stress and Aging - King's Pharmacy and Compounding Center [kingspharma.com]

Methylene Blue as a Redox Indicator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene blue, a heterocyclic aromatic chemical compound, is a prominent redox indicator used in a multitude of chemical and biological applications.[1][2][3] Its utility is rooted in a distinct and reversible color change in response to oxidation and reduction processes, transitioning from a vibrant blue in its oxidized state to colorless in its reduced form, known as leucothis compound blue.[2][3][4] This technical guide delineates the core principles of this compound blue's function as a redox indicator, presenting quantitative data, detailed experimental protocols, and visual representations of its underlying mechanisms and applications.

Core Principles of this compound Blue as a Redox Indicator

This compound blue's efficacy as a redox indicator is founded on its ability to accept and donate electrons, which results in a change in its molecular structure that affects its absorption of light.[2][3] In an oxidizing environment, this compound blue exists in its oxidized, blue-colored form (MB⁺).[1][2][3] When exposed to a reducing agent, it gains two electrons and a proton to be converted to the colorless leucothis compound blue (LMB).[1][3] This reversible reaction is the cornerstone of its application in monitoring redox reactions.[1][2][5]

The standard electrode potential (E°) of the this compound Blue/Leucothis compound Blue redox couple is a critical parameter that governs its function. This potential dictates the point at which the color change will occur in a given redox reaction, making it a valuable tool for endpoint determination in titrations and for assessing the redox state of biological systems.[3] The redox midpoint potential (E₀') is +0.01 V.[3]

The Reversible Redox Reaction